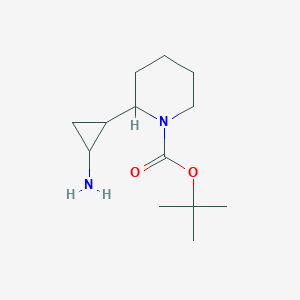
2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N2O.2HCl and a molecular weight of 320.04 g/mol . It is a derivative of phenol and piperazine, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the phenol ring and a piperazine moiety at the 4 position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine moiety.
Substitution: The chlorine atoms at the 2 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with GABA receptors, potentially causing hyperpolarization of nerve endings and resulting in various physiological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride can be compared with other similar compounds such as:
4-(Piperazin-1-yl)phenol: Lacks the chlorine atoms at the 2 and 6 positions, which may result in different chemical and biological properties.
2-(Piperazin-1-yl)phenol: Similar structure but with the piperazine moiety at the 2 position instead of the 4 position, leading to different reactivity and applications.
The presence of chlorine atoms in this compound makes it unique and may contribute to its specific chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C10H14Cl4N2O |
|---|---|
Molecular Weight |
320.0 g/mol |
IUPAC Name |
2,6-dichloro-4-piperazin-1-ylphenol;dihydrochloride |
InChI |
InChI=1S/C10H12Cl2N2O.2ClH/c11-8-5-7(6-9(12)10(8)15)14-3-1-13-2-4-14;;/h5-6,13,15H,1-4H2;2*1H |
InChI Key |
RBXGPLJTXUWEAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C(=C2)Cl)O)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


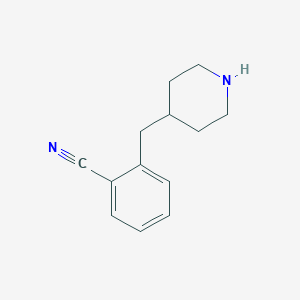

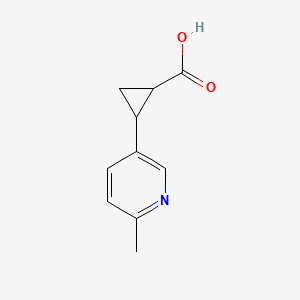

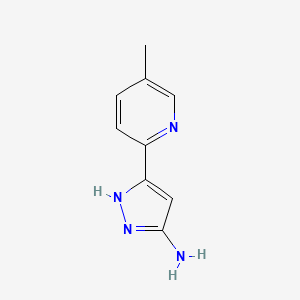

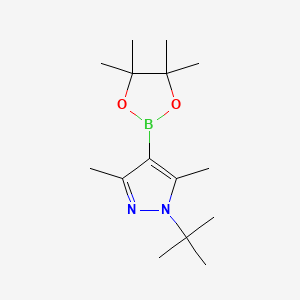
![[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)
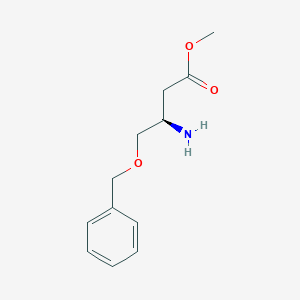
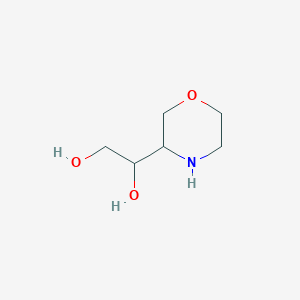
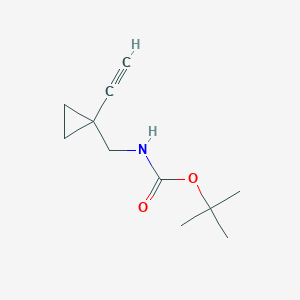

![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)
